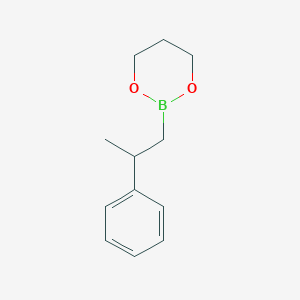

2-(2-Phenylpropyl)-1,3,2-dioxaborinane

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds are a class of organic molecules containing a carbon-boron bond that have become indispensable in modern organic synthesis. rsc.org Their versatility allows for the construction of complex molecular architectures, particularly through the formation of new carbon-carbon bonds. rsc.org A significant advantage of organoboron compounds is their relatively low toxicity and stability compared to many other organometallic reagents, which makes them safer and easier to handle in a laboratory setting. rsc.org

The journey of boron in chemistry began with its isolation in 1808 by Sir Humphry Davy, and Joseph Louis Gay-Lussac and Louis Jacques Thénard. rsc.org However, its extensive application in organic synthesis is a more recent development, spanning over the last sixty years. rsc.org A pivotal moment in the history of organoboron chemistry was the discovery of hydroboration by H.C. Brown, a work that earned him a share of the Nobel Prize in Chemistry in 1979. rsc.org This reaction involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond, providing a straightforward route to organoboranes. rsc.org Another landmark achievement was the development of the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron compounds to form carbon-carbon bonds with organic halides, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. rsc.org

Boronic esters, a subclass of organoboron compounds, are particularly valued as versatile intermediates in organic synthesis. rsc.orgbath.ac.uk They are generally more stable and less prone to dehydration than their corresponding boronic acids. This stability allows for easier purification and handling. Boronic esters are widely employed in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org Their utility also extends to conjugate additions, homologations, and the formation of carbon-heteroatom bonds. The development of asymmetric methods involving boronic esters has further expanded their importance, enabling the stereoselective synthesis of complex chiral molecules. acs.orgorgsyn.org

Overview of 1,3,2-Dioxaborinane Class of Organoboron Compounds

The 1,3,2-dioxaborinane class of compounds represents a specific type of cyclic boronic ester. These compounds feature a six-membered ring containing two oxygen atoms, a boron atom, and three carbon atoms.

The core structure of a 1,3,2-dioxaborinane is a heterocyclic ring. The boron atom in the ring is trivalent and possesses an empty p-orbital, which imparts Lewis acidic character to the molecule. The geometry around the boron atom is typically trigonal planar. The six-membered ring of 1,3,2-dioxaborinanes generally adopts a chair conformation to minimize steric strain, similar to cyclohexane.

Derivatives of 1,3,2-dioxaborinane are valuable reagents in organic synthesis, sharing many of the applications of other boronic esters. They are frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. rsc.org The stability of the 1,3,2-dioxaborinane ring can be influenced by substituents on the carbon atoms of the ring. This tailored stability makes them useful in multi-step syntheses where the boronic ester moiety needs to be preserved through various reaction conditions. Silyl-protected dioxaborinanes, for instance, have been developed as bench-stable boron reagents that demonstrate good yields in palladium-catalyzed cross-coupling reactions. rsc.org

Properties

CAS No. |

86290-27-9 |

|---|---|

Molecular Formula |

C12H17BO2 |

Molecular Weight |

204.08 g/mol |

IUPAC Name |

2-(2-phenylpropyl)-1,3,2-dioxaborinane |

InChI |

InChI=1S/C12H17BO2/c1-11(12-6-3-2-4-7-12)10-13-14-8-5-9-15-13/h2-4,6-7,11H,5,8-10H2,1H3 |

InChI Key |

TUHOWPNHPDFNRV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCCO1)CC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

The Chemical Compound: 2 2 Phenylpropyl 1,3,2 Dioxaborinane

Synthesis and Formation

A plausible synthetic route for this compound would begin with the formation of a Grignard reagent from (2-bromopropyl)benzene. This organomagnesium compound is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, in an anhydrous ethereal solvent at low temperatures. This step forms a boronic ester intermediate. Subsequent hydrolysis of this intermediate with an aqueous acid yields 2-(2-phenylpropyl)boronic acid. The final step is the esterification of the boronic acid with 1,3-propanediol. This reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene, to drive the equilibrium towards the formation of the desired this compound.

The primary reagents for the proposed synthesis are:

(2-Bromopropyl)benzene

Magnesium turnings

Triisopropyl borate

1,3-Propanediol

Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran, toluene)

Aqueous acid for hydrolysis

The key intermediate in this synthesis is 2-(2-phenylpropyl)boronic acid.

Iron-Catalyzed Borylation of Unactivated Alkyl Halides

Hydroboration Reactions for Dioxaborinane Synthesis

Chemical Properties

The chemical properties of this compound are dictated by the presence of the carbon-boron bond and the dioxaborinane ring.

Based on analogous compounds, this compound is expected to be a colorless to pale yellow oil or a low-melting solid at room temperature. It would likely be soluble in common organic solvents such as diethyl ether, tetrahydrofuran, dichloromethane, and toluene, and have limited solubility in water.

Table 1: Predicted Physical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₇BO₂ |

| Molecular Weight | 204.07 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents |

The reactivity of this compound is centered around the carbon-boron bond. This bond is susceptible to cleavage under various conditions, which is the basis for its utility in cross-coupling reactions. The boron atom, being electron-deficient, can act as a Lewis acid and coordinate with Lewis bases. The dioxaborinane ring can be hydrolyzed under acidic or basic conditions to regenerate the corresponding boronic acid and 1,3-propanediol.

Spectroscopic Data and Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the phenyl group (typically in the range of 7.1-7.4 ppm), the methine and methyl protons of the 2-phenylpropyl group, and the methylene (B1212753) protons of the 1,3,2-dioxaborinane ring. The protons on the carbons adjacent to the oxygen atoms in the ring would appear as downfield multiplets.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the aromatic carbons, the aliphatic carbons of the 2-phenylpropyl substituent, and the carbons of the dioxaborinane ring. The carbon atom bonded to the boron would likely appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR: The boron-11 (B1246496) NMR spectrum is a powerful tool for characterizing organoboron compounds. For a tricoordinate boron in a dioxaborinane ring, a single, relatively broad resonance is expected in the range of δ 20-35 ppm.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | Phenyl (7.1-7.4), CH₂-O (multiplets), CH-B, CH₃, CH₂ (aliphatic region) |

| ¹³C NMR | Aromatic (125-145), C-O (60-70), Aliphatic (20-40) |

| ¹¹B NMR | 20-35 |

The IR spectrum would be characterized by strong B-O stretching vibrations, typically observed in the region of 1300-1400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be present around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular formula C₁₂H₁₇BO₂. Fragmentation patterns would likely involve the loss of the 2-phenylpropyl group or fragments from the dioxaborinane ring.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is expected to be as a coupling partner in palladium-catalyzed cross-coupling reactions.

In a typical Suzuki-Miyaura cross-coupling reaction, this compound would react with an organic halide (e.g., aryl, vinyl, or alkyl halide) in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond between the 2-phenylpropyl group and the organic group from the halide. This methodology is a powerful tool for the synthesis of more complex molecules.

Given that the 2-phenylpropyl group contains a stereocenter, enantiomerically pure forms of this compound could potentially be used as chiral building blocks in asymmetric synthesis. The transfer of the chiral 2-phenylpropyl group in a stereospecific manner would allow for the synthesis of enantiomerically enriched products.

Chemical Reactivity and Synthetic Transformations of 2 2 Phenylpropyl 1,3,2 Dioxaborinane and Analogous Boronic Esters

Carbon-Carbon Bond Formation

Boronic esters are highly valued for their ability to participate in a variety of carbon-carbon bond-forming reactions. Their stability, functional group tolerance, and generally low toxicity make them attractive alternatives to other organometallic reagents. For chiral secondary benzylic boronic esters, these reactions offer a powerful means to construct stereochemically defined molecules.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and boronic esters are prominent coupling partners in many of these transformations. The development of stereospecific cross-coupling methods for chiral secondary boronic esters has been a long-standing challenge but has seen significant progress. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. nih.govyoutube.com For chiral secondary benzylic boronic esters, this reaction provides a direct route to enantiomerically enriched diarylmethane derivatives. nih.gov However, these reactions can be challenging for secondary boronic esters due to steric hindrance, which can impede the crucial transmetalation step to the palladium catalyst. rsc.org

To overcome these challenges, specific conditions have been developed, often involving the use of specialized ligands and bases. For instance, a rapid, anhydrous Suzuki-Miyaura cross-coupling of alkylboronic esters with aryl halides has been achieved using a combination of the AntPhos ligand, neopentyldiol alkylboronic esters, and potassium trimethylsilanolate (TMSOK) as the base, with reactions often completing in under an hour. nih.gov

| Boronic Ester Partner | Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Secondary benzylic boronic ester | Aryl bromide | Pd(dba)₂ / XPhos | K₂CO₃ | Toluene | High | nih.gov |

| Neopentyldiol alkylboronic esters | Aryl halides | Pd catalyst / AntPhos | TMSOK | Anhydrous | Good | nih.gov |

| α-(Acylamino)benzylboronic esters | Aryl bromides and chlorides | Pd(dba)₂ / XPhos | K₂CO₃ | Toluene | High | nih.gov |

This table presents a selection of reported Suzuki-Miyaura cross-coupling reactions involving secondary benzylic and related boronic esters.

A critical aspect of cross-coupling reactions with chiral secondary boronic esters is the stereochemical outcome at the newly formed C-C bond. The Suzuki-Miyaura reaction can proceed with either retention or inversion of configuration at the stereogenic carbon center, and the outcome is highly dependent on the specific substrates and reaction conditions. researchgate.net

For example, the first invertive B-alkyl Suzuki-Miyaura coupling was achieved with enantioenriched α-(acylamino)benzylboronic esters, which reacted with aryl bromides and chlorides with inversion of configuration to produce diarylmethanamine derivatives in high yields and with high conservation of enantiomeric excess. nih.gov Conversely, other systems have been shown to proceed with retention of configuration. nih.gov

This variability in stereochemical pathways opens up the possibility of stereodivergent synthesis, where a single enantiomer of a chiral boronic ester can be converted into either enantiomer of the product by carefully selecting the reaction conditions. acs.org This provides a powerful tool for accessing a wider range of stereoisomers from a common precursor.

While the Suzuki-Miyaura reaction is the most prominent cross-coupling reaction for boronic esters, other palladium-catalyzed transformations are also important in organic synthesis.

The Stille reaction typically involves the coupling of an organotin compound with an organic halide. wikipedia.orglibretexts.org The use of boronic esters in Stille-type couplings is not conventional, as organostannanes are the characteristic nucleophiles in this reaction.

Similarly, the Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org While boronic acids and esters can be used in Sonogashira-type reactions, for example, in the coupling with terminal alkynes in the presence of a palladium catalyst, this is less common than the traditional alkyne-halide coupling. researchgate.net There are reports of Sonogashira cross-coupling of aryl bromide boronic esters, demonstrating the versatility of these reagents. researchgate.net

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or an alcohol. wikipedia.org This reaction has been extended to include the coupling of secondary and tertiary benzylic boronic esters with primary and secondary anilines to form valuable alkyl amine products. acs.org

This transformation is significant as it represents a rare example of a transition-metal-mediated reaction using a tertiary alkylboron reagent. acs.org The reaction is generally selective for mono-alkylation of the aniline. Interestingly, in some cases, the formation of C-C coupled byproducts has been observed. acs.org The amination of alkylboronic esters via the Chan-Lam reaction complements traditional methods for forming alkyl amines, such as nucleophilic substitution and reductive amination. acs.orgchemrxiv.org

Suzuki-Miyaura Cross-Coupling with Halides and Pseudohalides

1,2-Metallate Rearrangements and Homologations

Organoboranes and boronic esters readily undergo nucleophilic addition to the electron-deficient boron atom. When the attacking nucleophile also contains a leaving group on the α-carbon, a 1,2-metallate rearrangement of the resulting "ate" complex can occur. nih.govbristol.ac.uk This process is a powerful tool for the stereospecific formation of both C-C and C-heteroatom bonds. researchgate.net

This rearrangement is particularly useful for the homologation of boronic esters, which is the extension of a carbon chain by one carbon atom. A common method for stereocontrolled homologation involves the use of (dichloromethyl)lithium in the presence of zinc chloride. nih.govbristol.ac.uk Chiral boronic esters can be used to control the stereochemistry of the newly formed carbon center (substrate control). nih.gov Alternatively, chiral lithiated carbanions can be used with achiral boronic esters to achieve high levels of stereocontrol (reagent control). nih.gov Chiral lithiated carbamates have shown broad substrate scope and react with both boronic esters and boranes with excellent enantioselectivity. nih.gov

The 1,2-metallate rearrangement can be triggered in various ways. For example, a protocol for the stereospecific coupling of chiral secondary and tertiary boronic esters with lithiated N-heteroaromatics involves the formation of a boronate complex, followed by the addition of Troc-Cl, which activates the nitrogen and induces the 1,2-migration. acs.org

| Boronic Ester | Reagent | Product Type | Stereocontrol | Reference |

| Chiral boronic ester | (Dichloromethyl)lithium, ZnCl₂ | Homologated α-chloro boronic ester | High | nih.govbristol.ac.uk |

| Achiral boronic ester | Chiral lithiated carbamates | Homologated boronic ester | Excellent | nih.gov |

| Chiral secondary/tertiary boronic ester | Lithiated N-heteroaromatics, Troc-Cl | N-Heteroaryl-substituted compound | Complete stereospecificity | acs.org |

This table provides examples of 1,2-metallate rearrangements and homologations of boronic esters.

Generation of Nucleophilic Boronate Complexes

The conversion of a trivalent boronic ester into a nucleophilic, tetracoordinate boronate "ate" complex is a key activating step. This is typically achieved by the addition of a strong, carbon-based nucleophile, most commonly an organolithium reagent, to the electron-deficient boron center. The resulting complex features a negatively charged boron atom, which significantly increases the electron density of the organic substituent attached to it, thereby enhancing its nucleophilicity.

The addition of an aryllithium reagent to a secondary boronic ester, for example, leads to an intermediate boron-ate complex that behaves as a chiral nucleophile. acs.orgresearchgate.netnih.gov The structure and stability of these complexes can be influenced by several factors, including the diol backbone of the boronic ester and the electronic properties of the aryl group on the lithium reagent. Studies have shown that the choice of the diol has a major effect on reactivity, with neopentyl glycol-derived esters being significantly more reactive than those derived from pinacol. organicreactions.org Similarly, the electronic nature of the aryl group on the incoming nucleophile can be tuned to optimize the reactivity of the boronate complex. organicreactions.org This process effectively transforms the boronic ester from an electrophilic species into a powerful carbon-based nucleophile, ready to react with a variety of electrophiles. acs.orgnih.gov

Alkyl Migration to Electrophiles

Once the nucleophilic boronate complex is formed, it can react with a wide array of electrophiles. This reaction triggers a stereospecific 1,2-migration of the alkyl group (e.g., the 2-phenylpropyl group) from the boron atom to the adjacent carbon atom that is attacked by the electrophile. acs.org A notable feature of this process is that the migration occurs with inversion of configuration at the carbon center attached to boron. acs.orgresearchgate.net

This transformation is highly versatile, allowing for the formation of various new bonds with exceptional stereocontrol. Depending on the electrophile employed, the carbon-boron (C-B) bond can be stereospecifically converted into carbon-carbon (C-C), carbon-iodine (C-I), carbon-bromine (C-Br), carbon-chlorine (C-Cl), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. acs.orgresearchgate.net This method provides a powerful tool for asymmetric synthesis, creating chiral centers with high fidelity from readily available enantioenriched boronic esters. nih.gov The choice of the aryllithium used to form the ate complex can be critical for achieving high levels of enantiospecificity, as it can help minimize competing side reactions. researchgate.net

Stereocontrolled Synthesis of Complex Molecules via Metallate Rearrangements

The stereospecific nature of the 1,2-metallate rearrangement of boronate complexes is a cornerstone of modern asymmetric synthesis. This methodology enables the construction of complex molecular architectures with precise control over stereochemistry. The process starts with an enantioenriched boronic ester, which acts as a latent, configurationally stable chiral nucleophile upon activation to the boronate complex. acs.orgnih.gov

The subsequent reaction with an electrophile and the predictable inversion of stereochemistry during the alkyl migration allow for the reliable installation of new stereocenters. This strategy has been successfully applied in the total synthesis of natural products where precise stereocontrol is paramount. acs.org For instance, the Zweifel olefination, a classic example of such a rearrangement, has been used to synthesize alkene intermediates for natural products like (+)-faranal. acs.org The versatility of this approach allows chemists to convert a single chiral boronic ester into a diverse range of products with different functionalities, all with a high degree of stereochemical purity, making it an indispensable tool for building complex chiral molecules. acs.orgacs.org

Allylboration Reactions

Allylboronic esters are highly valuable reagents in organic synthesis, known for their ability to react with carbonyls and imines to form homoallylic alcohols and amines, respectively. organicreactions.orgacs.org These reactions typically proceed through a Zimmerman-Traxler transition state, which allows for a high degree of stereocontrol.

Allylboration of Carbonyl and Imine Functionalities

The allylboration of carbonyl compounds, such as aldehydes and ketones, is a reliable method for carbon-carbon bond formation. organicreactions.org Allylic boronic esters, including those with structures analogous to 2-(2-Phenylpropyl)-1,3,2-dioxaborinane (e.g., allyl-1,3,2-dioxaborinanes), readily add to the electrophilic carbon of the C=O double bond. nih.gov The reaction proceeds via a closed, six-membered chair-like transition state, which accounts for the high diastereoselectivity often observed, particularly with substituted allylboronates. researchgate.net Similarly, allylboronic esters react with imines and acyl imines to provide the corresponding homoallylic amines, which are important structural motifs in many biologically active compounds. researchgate.netacs.org While allylboronic esters are reactive towards π-electrophiles like carbonyls and imines, their nucleophilicity can be dramatically enhanced by forming a boronate "ate" complex, expanding their reactivity to a much broader range of electrophiles. acs.org

Table 1: Examples of Allylboration Reactions with Carbonyls and Imines

| Allylboronate Type | Electrophile | Product Type | Typical Catalyst/Conditions |

| Allyldiisopropoxyborane | Aromatic/Aliphatic Imines | Homoallylic Amine | (S)-3,3'-Ph2-BINOL |

| Allyldioxaborinane | Acetophenone | Homoallylic Alcohol | Chiral Biphenol |

| γ-Disubstituted boronic acid | Ketones | Homoallylic Alcohol | Bromo-BINOL derivative |

| Chiral allylboronic acid ester | Imines | Homoallylic Amine | n-BuLi activation |

Asymmetric Allylboration Catalysis

Achieving high enantioselectivity in allylboration reactions can be accomplished through the use of chiral catalysts. Chiral diols, particularly derivatives of 1,1'-bi-2-naphthol (BINOL), have proven to be effective organocatalysts for the asymmetric allylboration of both ketones and acyl imines. researchgate.netnih.govresearchgate.net For example, using catalytic amounts of a chiral biphenol can promote the enantioselective addition of allyldiisopropoxyborane to ketones. nih.gov Similarly, (R)-3,3′-I2-BINOL can catalyze the conjugate addition of boronic acids to acyl imidazoles with high enantioselectivity. acs.org

The mechanism of catalysis often involves a ligand exchange between the achiral boronic ester and the chiral diol catalyst, forming a transient, more reactive chiral allylboronate species in situ. acs.org This transient species then reacts with the electrophile through a highly organized transition state to deliver the product with high enantiomeric excess. The efficiency of these catalytic systems has been improved to require low catalyst loadings (e.g., 2 mol%) under ambient temperatures, making them highly practical for synthesis. nih.gov

Conjugate Additions

Organoboron reagents, including boronic acids and their esters, can participate in conjugate addition (or Michael addition) reactions with α,β-unsaturated compounds. This reaction is a powerful method for forming carbon-carbon bonds at the β-position of the acceptor molecule. While boronic esters themselves are generally not nucleophilic enough for this transformation, their reactivity can be unlocked through catalysis.

Copper-catalyzed systems are widely used to facilitate the conjugate addition of organoboron reagents to α,β-unsaturated ketones, esters, and amides. organic-chemistry.orgacs.orgorganic-chemistry.org The mechanism is believed to involve a transmetalation step from the boronic ester to the copper catalyst, generating a more nucleophilic organocopper species. This intermediate then adds to the Michael acceptor in a 1,4-fashion. organic-chemistry.org The use of chiral ligands, such as phosphoramidites, in conjunction with copper catalysts can render the reaction highly enantioselective. organic-chemistry.orgacs.org

In addition to metal catalysis, organocatalytic methods have also been developed. Chiral diols, such as BINOL derivatives, have been shown to catalyze the asymmetric conjugate addition of alkenylboronic acids to α,β-unsaturated ketones, furnishing chiral γ,δ-unsaturated ketones with good enantioselectivities. acs.orgacs.org These reactions expand the utility of boronic esters as nucleophilic partners in stereoselective synthesis.

Table 2: Catalytic Systems for Conjugate Addition of Organoboron Reagents

| Michael Acceptor | Organoboron Reagent | Catalyst System | Product Type |

| Acyclic Enones | Arylboron reagents | Copper/Phosphoramidite Ligand | β-Aryl Ketone |

| Cyclic Enones | Grignard Reagents (via Boron) | Copper/Ferrocenyl Diphosphine | β-Alkyl Cyclic Ketone |

| α,β-Unsaturated Ketones | Alkenylboronic Acids | Chiral BINOL derivative/Mg Salt | γ,δ-Unsaturated Ketone |

| α,β-Unsaturated 2-Acyl Imidazoles | Alkenyl/Heteroarylboronic Acids | (R)-3,3′-I2-BINOL | β-Substituted 2-Acyl Imidazole |

Carbon-Heteroatom Bond Formation

The conversion of the C–B bond into C-heteroatom bonds provides a powerful tool for introducing nitrogen and oxygen functionalities into organic molecules.

Amination of Boronic Esters

The synthesis of amines from boronic esters is a significant transformation, offering alternatives to traditional methods like reductive amination or nucleophilic substitution. Several distinct mechanistic pathways have been developed for this conversion.

A common strategy for the amination of boronic esters involves a 1,2-metallate rearrangement of a tetracoordinate boron 'ate' complex. nih.govresearchgate.net The general mechanism begins with the nucleophilic attack of an aminating reagent on the electron-deficient boron atom of the boronic ester. This forms a key tetravalent boron 'ate' complex. nih.govresearchgate.net Subsequently, the organic group on the boron atom migrates from the boron to the adjacent nitrogen atom, displacing a leaving group and forming the C-N bond. nih.govresearchgate.net

This process is typically stereospecific, proceeding with retention of configuration at the migrating carbon center. nih.gov The stereochemical outcome is a direct result of the concerted nature of the 1,2-rearrangement. nih.gov However, the reduced Lewis acidity of boronic esters compared to dihaloboranes or trialkylboranes can make the initial 'ate' complex formation challenging, sometimes limiting the scope of applicable aminating reagents. nih.govresearchgate.netacs.org To overcome this, highly nucleophilic aminating reagents are often required. acs.org

For instance, the direct amination of alkyl pinacol boronates has been achieved using lithiated methoxyamine. This method is effective for primary, secondary, and tertiary alkylboronic esters and proceeds with high stereospecificity. researchgate.net

Table 1: Examples of Amination of Boronic Esters via 1,2-Metallate Rearrangement

| Boronic Ester Substrate | Aminating Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (R)-Styrene-derived pinacol boronate (83% ee) | 1. Lithiated Methoxyamine 2. Boc₂O | THF | (R)-Boc-protected α-methyl benzylamine (83% ee) | 71 | acs.org |

| exo-Norbornyl pinacol boronate | 1. Lithiated Methoxyamine 2. Boc₂O | THF | exo-Boc-protected norbornyl amine | 84 | acs.org |

Upon formation, boron 'ate' complexes can also behave as potent nucleophiles. The addition of an organolithium reagent to a boronic ester generates an 'ate' complex which can then react with a variety of electrophiles. acs.orgnih.gov In the context of amination, this reactivity allows the C-B bond to be converted into a C-N bond with high levels of stereocontrol, typically proceeding with inversion of stereochemistry at the carbon center. acs.org

This approach transforms the boronic ester into a configurationally stable, chiral organometallic-type nucleophile. acs.org The reactivity of these 'ate' complexes can be fine-tuned by the choice of the diol used to form the boronic ester and the substituents on the organolithium reagent. nih.gov For example, 'ate' complexes derived from neopentyl or ethylene glycol boronic esters have been found to be significantly more reactive than those derived from pinacol esters. nih.gov

This methodology provides a distinct pathway for C-N bond formation that complements the 1,2-metallate rearrangement, offering an alternative stereochemical outcome (inversion vs. retention).

Table 2: Selected Transformations Involving Nucleophilic Boron 'Ate' Complexes

| Boronic Ester | Organolithium | Electrophile | Product Type | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Secondary Boronic Ester | Aryllithium | N-based electrophile | Amine | Inversion | acs.org |

The Chan-Lam reaction is a copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing compounds. rsc.orgorganic-chemistry.org While traditionally applied to arylboronic acids, recent advancements have extended its utility to alkylboronic esters, providing a valuable method for the formation of alkyl amines. acs.orgchemrxiv.org

This transformation involves the oxidative coupling of an alkylboronic ester with an amine, typically using a copper catalyst and an oxidant, which can be molecular oxygen from the air. organic-chemistry.orgchemrxiv.org The reaction is notable for its operational simplicity and mild conditions. chemrxiv.org It has been successfully applied to the coupling of secondary and tertiary benzylic boronic esters with primary and secondary anilines. acs.org Furthermore, conditions have been developed for the coupling of alkylboronic esters with aliphatic primary and secondary amines. chemrxiv.org

Mechanistic studies suggest that the transmetalation from boron to copper may proceed through a single-electron process, generating an alkyl radical intermediate, rather than a two-electron pathway. acs.orgchemrxiv.orgresearchgate.net This radical-based mechanism circumvents the challenges associated with the sluggish two-electron transmetalation of alkylboron reagents. researchgate.net

Table 3: Examples of Alkyl Chan-Lam Amination Reactions

| Boronic Ester Partner | Amine Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Secondary benzylic boronic ester | Aniline | Cu(OAc)₂, Pyridine, O₂ (air), 4Å MS, CH₂Cl₂ | N-benzylaniline derivative | 81 | acs.org |

| Tertiary benzylic boronic ester | 4-Methoxyaniline | Cu(OAc)₂, Pyridine, O₂ (air), 4Å MS, CH₂Cl₂ | N-tertiary-benzylaniline derivative | 71 | acs.org |

| Cyclohexyl pinacol boronate | Piperidine | Cu(OTf)₂, O₂ (air), DCE | N-cyclohexylpiperidine | 82 | chemrxiv.org |

Protodeboronation

Protodeboronation is a reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org While it can be a synthetically useful transformation for the stereospecific installation of a proton, it is more frequently encountered as an undesired side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orged.ac.uk

The propensity of a boronic ester to undergo protodeboronation is highly dependent on the reaction conditions (especially pH) and the nature of the organic substituent. wikipedia.org Mechanistic studies on (hetero)arylboronic esters have revealed multiple pathways for this process. ed.ac.ukacs.org In basic aqueous media, the reaction can proceed through the hydrolysis of the boronic ester to the corresponding boronic acid, which then undergoes protodeboronation. ed.ac.ukacs.org Alternatively, a direct protodeboronation of the boronate ester can occur. ed.ac.uk The stability imparted by esterification is not universal; some six-membered ring dioxaborinanes have been shown to undergo protodeboronation faster than the parent boronic acid. acs.org

For tertiary boronic esters, protodeboronation can be achieved with high stereospecificity. A method using cesium fluoride (CsF) and a stoichiometric amount of water has been developed to effect the protodeboronation of tertiary boronic esters with complete retention of configuration. bris.ac.uk This provides a valuable method for accessing enantioenriched tertiary alkanes. bris.ac.uk

Key Factors Influencing Protodeboronation:

pH: The reaction is often fastest at high pH via the formation of more reactive boronate anions. wikipedia.orged.ac.uk

Catalysis: The process can be subject to general acid or specific base catalysis. wikipedia.org Self-catalysis by the boronic acid has also been observed. acs.org

Substrate Structure: Electron-withdrawing groups on an aromatic ring can increase the rate of protodeboronation. Tertiary boronic esters are generally less prone to this reaction than primary or secondary ones. bris.ac.uk

Esterifying Diol: The nature of the diol protecting group can significantly influence the rate of both hydrolysis and direct protodeboronation. ed.ac.ukacs.org

Oxidative Transformations to Alcohols

One of the most common and reliable transformations of boronic esters is their oxidation to the corresponding alcohol. This reaction is widely used due to its efficiency and high degree of stereospecificity. bris.ac.uk

The standard conditions for this transformation involve treatment of the boronic ester with an alkaline solution of hydrogen peroxide (e.g., H₂O₂ and NaOH). bris.ac.ukwhiterose.ac.uk The mechanism involves the addition of a hydroperoxide anion to the empty p-orbital of the boron atom, forming a tetracoordinate boronate complex. bris.ac.uk This is followed by a 1,2-metallate rearrangement where the alkyl or aryl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This migration occurs with complete retention of the stereochemistry at the migrating carbon center. bris.ac.uk Subsequent hydrolysis of the resulting borate (B1201080) ester yields the desired alcohol.

This stereospecific oxidation is a cornerstone of asymmetric synthesis using boronic esters, as the stereochemical integrity established during the creation of the C-B bond is faithfully transferred to the newly formed C-O bond. bris.ac.uk

Table 4: General Scheme for Stereospecific Oxidation of Boronic Esters

| Boronic Ester Type | Reagents | Key Intermediate | Outcome |

|---|---|---|---|

| Chiral Secondary Boronic Ester | H₂O₂, NaOH | Hydroperoxy-boronate complex | Corresponding secondary alcohol with retention of configuration |

While the H₂O₂/NaOH system is prevalent, other oxidants can also be employed. For instance, a mild, copper-catalyzed method has been developed for the oxidation of benzylic boronic esters directly to ketones using air as the terminal oxidant. whiterose.ac.uk

Derivatization and Functional Group Interconversion on the 2-(2-Phenylpropyl) Moiety

Research into the derivatization of the 2-(2-phenylpropyl) moiety of boronic esters has primarily focused on transformations at the benzylic position and on the aromatic ring. The presence of the boronic ester can influence the reactivity and selectivity of these transformations.

A notable transformation of benzylic boronic esters is their oxidation to ketones. This reaction provides a direct method to introduce a carbonyl group at the benzylic position. Studies have shown that this oxidation can be achieved using copper catalysis with air as the terminal oxidant. This method is chemoselective, with the oxidation of the C-B bond occurring in preference to other functional groups, such as unprotected alcohols. The reaction is believed to proceed through a transmetalation from boron to copper, followed by the formation of a peroxide and subsequent rearrangement to yield the ketone.

Furthermore, photoinduced oxidation of benzylic boronic esters offers an alternative route to ketones and aldehydes. This process can be catalyzed by tetrabutylammonium tribromide under visible light and an oxygen atmosphere, avoiding the need for metal-based photocatalysts. The key intermediate in this transformation is proposed to be an α-borylalkyl radical.

While direct electrophilic aromatic substitution on the phenyl ring of this compound is not extensively documented in readily available literature, the principles of such reactions are well-established. The boronic ester moiety is generally considered to be a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position. However, the specific outcomes would be highly dependent on the reaction conditions and the nature of the electrophile.

The table below summarizes key derivatization and functional group interconversion reactions applicable to the 2-(2-phenylpropyl) moiety of analogous boronic esters.

| Transformation | Reagents and Conditions | Product Functional Group | Notes |

|---|---|---|---|

| Benzylic Oxidation to Ketone | Cu(OAc)₂, bipyridine, aniline, MeCN/AcOH/pyridine, air | Ketone | Chemoselective oxidation of the C-B bond. |

| Photoinduced Benzylic Oxidation | Tetrabutylammonium tribromide (TBATB), visible light, O₂ | Ketone/Aldehyde | Metal-free oxidation proceeding via a radical intermediate. |

Mechanistic Investigations in Dioxaborinane Chemistry

Mechanistic Pathways of Borylation Reactions

Borylation reactions are a cornerstone for the synthesis of organoboron compounds, and understanding their mechanisms is crucial for controlling reaction outcomes. These reactions can proceed through various pathways, often dictated by the reagents and conditions employed.

Radical Intermediates in Borylation

In recent years, C-radical borylation has emerged as a complementary approach to traditional methods for creating carbon-boron bonds. scienceopen.com These reactions involve the generation of a carbon-centered radical which is then trapped by a diboron reagent. scienceopen.com This pathway is advantageous as it often proceeds under mild conditions and can utilize a variety of readily available radical precursors. scienceopen.comresearchgate.net

The general mechanism involves the formation of an alkyl radical from a suitable precursor. This radical then reacts with a diboron species, such as bis(catecholato)diboron (B₂cat₂) or bis(pinacolato)diboron (B₂pin₂), to form the desired alkylboronic ester. nih.gov For a secondary alkyl substrate like 2-(2-phenylpropyl)-1,3,2-dioxaborinane, a radical pathway could be employed for its synthesis from a corresponding alkyl halide. For instance, metal-free radical borylation of alkyl iodides has been demonstrated to proceed efficiently. nih.gov

Radical clock experiments have been used to determine the rate constants for the trapping of carbon radicals by diboron reagents. For example, the rate constant for the borylation of a primary carbon radical with B₂cat₂ was estimated to be 3.8 x 10⁶ M⁻¹s⁻¹. nih.gov Photocatalysis is another powerful tool to generate boryl radicals from stable amine-borane reagents, which can then add to substrates like azines in a Minisci-style reaction. researchgate.netnih.gov This approach provides an alternative tactic for sp² C-B bond formation, replacing transition-metal-mediated C-H activation steps with a direct radical addition. researchgate.netnih.gov

Role of Catalysts and Ligands in Borylation Selectivity

Catalysts and ligands play a pivotal role in directing the regioselectivity and efficiency of borylation reactions. In transition metal-catalyzed processes, the ligand sphere around the metal center is crucial in determining which C-H bond is activated or the stereochemical outcome of the reaction.

Nickel-catalyzed borylation of aryl halides has been successfully achieved using 4,4,6-trimethyl-1,3,2-dioxaborinane, a compound structurally related to this compound. researchgate.net Density Functional Theory (DFT) studies on this system suggest that the carbon-boron bond formation occurs through a σ-bond metathesis between a dialkoxyborane and an arylnickel(II) halide intermediate. researchgate.net The choice of phosphine ligands in nickel-catalyzed cross-coupling reactions can dramatically influence selectivity, for instance, between mono- and diarylation of dichloropyridines. nih.gov Ligands with specific steric (Tolman cone angle) and electronic properties can favor one outcome over another by influencing the relative rates of key mechanistic steps like intramolecular oxidative addition versus ligand substitution. nih.gov

Similarly, in palladium-catalyzed hydroboration of 1,3-enynes, specialized phosphine ligands based on a 1,4-azaborine scaffold have been shown to provide high efficiency and trans-selectivity. nih.gov X-ray analysis of the catalyst complex revealed a unique κ²-P-η²-BC coordination mode, highlighting the intricate role of the ligand in binding both the metal and the boron reagent to orchestrate the reaction. nih.gov

| Catalyst/Ligand System | Substrate Type | Selectivity Control | Mechanistic Feature |

| Ni / PPh₂Me | Dichloropyridines | High for monoarylation | Associative ligand substitution by solvent is competitive with oxidative addition nih.gov |

| Ni / PCy₃ | Dichloropyridines | High for diarylation | Intramolecular oxidative addition is faster than ligand substitution nih.gov |

| Pd / Senphos | 1,3-Enynes | trans-Hydroboration | κ²-P-η²-BC coordination mode of the ligand nih.gov |

| Nickel Catalyst | Aryl Halides | C-B bond formation | σ-bond metathesis between dialkoxyborane and arylnickel(II) intermediate researchgate.net |

Understanding Transmetalation Processes in Cross-Coupling Reactions

Transmetalation is a key elementary step in many catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org It involves the transfer of an organic group from the organoboron reagent to the transition metal catalyst, typically palladium(II). rsc.orgnih.gov This step regenerates the catalyst and forms the new carbon-carbon bond upon subsequent reductive elimination. nih.gov

SE2, SE2', and Carbopalladation Pathways

The mechanism of transmetalation in Suzuki-Miyaura reactions has been studied extensively. The process generally starts from the oxidative addition product, an arylpalladium(II) halide complex. researchgate.net Two primary pathways are often considered: the "oxo-palladium pathway" and the "boronate pathway". researchgate.netnih.gov

Oxo-palladium Pathway : This pathway involves the substitution of the halide ligand on the palladium complex with a hydroxide or alkoxide base. The resulting palladium-hydroxo complex then reacts with the neutral boronic acid or ester to form a pre-transmetalation intermediate with a Pd-O-B linkage, which then undergoes the transfer of the organic group to palladium. nih.gov

Boronate Pathway : In this mechanism, the boronic ester first reacts with the base to form a more nucleophilic "ate" complex (a boronate). This anionic boronate then displaces the halide ligand on the palladium center to form the key intermediate, which subsequently facilitates the transmetalation. nih.gov

Computational studies have been employed to juxtapose these pathways for different boron nucleophiles, such as arylboronic acids and B-alkyl-9-borabicyclo[3.3.1]nonane (9-BBN). nih.gov These studies reveal that transmetalation often proceeds from a three-coordinate monophosphine palladium complex, indicating that phosphine ligand dissociation is a kinetic requirement. nih.gov

Factors Influencing Regioselectivity and Stereoselectivity

The selectivity of cross-coupling reactions is governed by a combination of steric and electronic factors related to the substrate, reagents, and catalyst system. For a chiral secondary boronic ester like this compound, a key feature of the Suzuki-Miyaura coupling is that the transmetalation and subsequent reductive elimination typically proceed with retention of configuration at the carbon center.

The choice of ligand is paramount in controlling reaction outcomes. In nickel-catalyzed couplings, electron-rich trialkylphosphines tend to favor diarylation, while less electron-rich triarylphosphines favor monoarylation. nih.gov The solvent can also play a crucial role; in some systems, a coordinating solvent like acetonitrile (MeCN) can promote selective monoarylation by competing with other reaction pathways. nih.gov The nature of the base is also critical, as it is required to activate the boron reagent for transmetalation. researchgate.net

Elucidation of 1,2-Metallate Rearrangement Mechanisms

The 1,2-metallate rearrangement is a fundamental and powerful reaction of organoboron compounds. nih.goved.ac.uk This process involves the addition of a nucleophile to the boron atom of a boronic ester to form a tetracoordinate boronate "ate" complex. If the nucleophile has a leaving group on the adjacent (alpha) carbon, the organic group on the boron atom migrates to this carbon, displacing the leaving group. nih.goved.ac.uk

This rearrangement is highly stereospecific. The migration of the C-B bond to the adjacent carbon occurs with complete retention of the stereochemistry at the migrating carbon. bris.ac.uk This feature is central to the use of chiral boronic esters in asymmetric synthesis. nih.goved.ac.uk For example, the reaction of an enantioenriched secondary boronic ester with (dichloromethyl)lithium, followed by treatment with a Grignard reagent, results in a homologated boronic ester with high diastereoselectivity. ed.ac.uk The stereospecificity arises from the requirement for the migrating group to align anti-periplanar to the leaving group in the transition state of the rearrangement. ed.ac.uk

This process has been widely used for the stereocontrolled extension of carbon chains and the formation of C-C and C-heteroatom bonds. researchgate.netnih.govbris.ac.uk The reaction can be controlled either by using a chiral boronic ester (substrate control) or by using a chiral nucleophile (reagent control) with an achiral boronic ester. researchgate.netnih.gov

| Reaction Type | Key Intermediate | Stereochemical Outcome | Controlling Factor |

| Oxidation | Peroxide-boronate complex bris.ac.uk | Retention of configuration | 1,2-migration of C-B bond to oxygen bris.ac.uk |

| Amination | Amino-boronate complex bris.ac.uk | Retention of configuration | 1,2-migration of C-B bond to nitrogen bris.ac.uk |

| Homologation | α-halo boronate complex ed.ac.uk | Retention of configuration | Anti-periplanar alignment of migrating group and leaving group ed.ac.uk |

Stereochemical Implications of Migratory Aptitude

In the context of reactions involving this compound, the concept of migratory aptitude is crucial for understanding and predicting stereochemical outcomes. Migratory aptitude refers to the relative ability of a substituent to move from one atom to another during a molecular rearrangement. slideshare.net In the chemistry of organoboron compounds, particularly during 1,2-metallate rearrangements, a substituent on the boron atom migrates to an adjacent carbon atom. This process is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds with specific stereochemistry.

The migration of a group from boron to carbon is a concerted process that typically proceeds with retention of configuration at the migrating group and inversion of configuration at the carbon terminus. The choice of which group migrates is determined by several factors, with electronic effects being paramount. Generally, groups that can better stabilize a positive charge in the transition state exhibit a higher migratory aptitude. ox.ac.uk This trend often follows the order: aryl > alkyl > hydrogen, although this can be influenced by the specific reaction conditions and the nature of the other substituents. slideshare.net For this compound, the key migrating groups to consider would be the 2-phenylpropyl group and potentially other groups attached to the boron in a reaction intermediate.

Research has shown that the stability of the carbocation formed during the rearrangement influences the rate. slideshare.net For instance, in reactions involving different alkyl groups, the migratory aptitude generally follows the order of tertiary > secondary > primary, reflecting the stability of the corresponding carbocations. However, computational studies have revealed a more complex picture, where steric factors and the specific nature of the boronate species (e.g., borane (B79455) vs. boronate ester) can reverse this trend. researchgate.net

The stereochemical outcome of these migrations is highly specific. The formation of boronate "ate" complexes, where the boron center becomes tetracoordinate and anionic, is a key step. acs.org The subsequent 1,2-migration is stereospecific, meaning that the stereochemistry of the starting material directly dictates the stereochemistry of the product. researchgate.net This has significant implications for asymmetric synthesis, where controlling the migration of a specific group allows for the creation of chiral centers with high fidelity.

Table 1: General Migratory Aptitude Trends in Boronate Rearrangements

| Migrating Group Type | Relative Aptitude | Influencing Factors |

|---|---|---|

| Aryl (e.g., Phenyl) | High | Electron-donating substituents on the ring increase aptitude. |

| Tertiary Alkyl | High | Forms a stable tertiary carbocation-like transition state. ox.ac.uk |

| Secondary Alkyl | Medium | More apt to migrate than primary alkyl groups. ox.ac.uk |

| Primary Alkyl | Low | Less stable carbocation-like transition state. ox.ac.uk |

| Hydrogen | Variable | Aptitude can vary significantly depending on the reaction. slideshare.net |

Influence of Directing Groups and Solvents on Stereoselectivity

The stereoselectivity of reactions involving dioxaborinanes can be profoundly influenced by the presence of directing groups and the choice of solvent. Directing groups are functional moieties within the substrate that can interact with reagents or catalysts to favor the formation of one stereoisomer over another. While the this compound molecule itself lacks a classical directing group, appended functionalities in more complex substrates can play this role. For example, Lewis basic groups such as ethers or amides elsewhere in a molecule can coordinate to the boron atom or other metal centers involved in the reaction, thereby shielding one face of the molecule and directing the attack of a reagent to the opposite face.

Solvents affect stereoselectivity by influencing the stability of transition states and intermediates. The solvation of charged species, such as the anionic "ate" complex formed during boronate rearrangements, is a critical factor. acs.org Aprotic solvents are often used in these reactions. researchgate.net The polarity and coordinating ability of the solvent can dictate the aggregation state of organometallic reagents and the conformation of the substrate-reagent complex, which in turn affects the stereochemical outcome.

For example, the use of a coordinating solvent can enhance the Lewis acidity of the boron center, facilitating the formation of the boronate complex necessary for migration. Conversely, non-coordinating solvents might favor different reaction pathways or lead to lower selectivity. Computational models often incorporate a polarized continuum model (PCM) to account for the bulk effects of a solvent, which has been shown to significantly reduce the energy barriers for migration compared to gas-phase calculations. researchgate.netacs.org

Table 2: Hypothetical Influence of Solvents on Stereoselectivity

| Solvent | Type | Potential Effect on Stereoselectivity | Rationale |

|---|---|---|---|

| Tetrahydrofuran (THF) | Coordinating Aprotic | High | Can stabilize intermediates and create a well-defined transition state. |

| Diethyl Ether | Coordinating Aprotic | Moderate to High | Similar to THF, but with different coordinating strength. |

| Toluene | Non-coordinating Aprotic | Variable | Selectivity may depend more heavily on substrate control. |

| Acetonitrile | Polar Aprotic | Variable | Can affect the thermodynamics and kinetics of boronate ester formation. researchgate.net |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms in organoboron chemistry. thealegregroup.comrsc.org Quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, are used to map potential energy surfaces, identify transition states, and calculate activation barriers. researchgate.netresearchgate.net These studies provide atomic-level insights that are often difficult to obtain through experimental means alone. thealegregroup.com

For reactions involving dioxaborinanes, computational models can predict the preferred mechanistic pathway and explain observed selectivities. For instance, calculations can determine the relative energy barriers for the migration of different groups (e.g., phenyl vs. alkyl), thereby predicting the major product of a rearrangement. researchgate.net DFT calculations have been employed to investigate the diastereoselectivity of reactions by comparing the energies of the transition states leading to different stereoisomers. scielo.br

These computational investigations have confirmed that many boronate rearrangements proceed through a concerted mechanism, which accounts for the high degree of stereospecificity observed experimentally. researchgate.net Furthermore, computational models can effectively simulate the influence of solvents on the reaction energetics. acs.org By including solvent models, calculations provide more accurate predictions of reaction barriers and thermodynamics, bringing theoretical findings into closer agreement with experimental results. researchgate.netresearchgate.net Such studies are crucial for designing new reactions and optimizing conditions to achieve desired chemical transformations with high efficiency and selectivity. thealegregroup.com

Advanced Applications of 2 2 Phenylpropyl 1,3,2 Dioxaborinane and Dioxaborinane Systems in Organic Synthesis

Asymmetric Synthesis and Chiral Building Blocks

The field of asymmetric synthesis, which focuses on the selective synthesis of a specific enantiomer of a chiral molecule, heavily relies on the use of chiral building blocks and auxiliaries. Dioxaborinane systems, in general, have been explored for their potential in stereocontrolled reactions.

Enantioenriched Dioxaborinane Precursors

The synthesis of enantioenriched precursors is a critical first step in many asymmetric syntheses. While specific methods for the synthesis of enantioenriched 2-(2-Phenylpropyl)-1,3,2-dioxaborinane are not extensively detailed in the currently available scientific literature, general methodologies for creating chiral boronic esters can be considered. These methods often involve the use of chiral diols to resolve racemic boronic acids or the asymmetric borylation of prochiral substrates. The development of efficient routes to such enantioenriched dioxaborinane precursors is a key area of interest, as their availability would unlock their potential in various stereoselective transformations.

Chirality Transfer in Synthetic Sequences

Chirality transfer is a fundamental concept in asymmetric synthesis where the stereochemical information from a chiral molecule is passed on to a new stereocenter in the product. In principle, a chiral dioxaborinane like this compound could serve as a chiral auxiliary. The steric and electronic properties of the chiral phenylpropyl group could influence the facial selectivity of reactions at a prochiral center within the same molecule or in an intermolecular reaction. However, specific examples and mechanistic studies detailing the efficiency and pathways of chirality transfer from this compound in synthetic sequences are not well-documented in peer-reviewed literature.

Precursors to Complex Molecular Architectures

The construction of complex molecular architectures, particularly those rich in sp3-hybridized carbon centers, is a significant challenge in modern organic synthesis. Dioxaborinanes can serve as valuable intermediates in the synthesis of such complex molecules.

Synthesis of C-sp3 Rich Compounds

Compounds rich in sp3-hybridized carbons possess three-dimensional structures that are of great interest in medicinal chemistry and materials science. Boronic esters, including dioxaborinanes, are versatile precursors for the formation of carbon-carbon bonds, a key step in building molecular complexity. While the direct application of this compound as a precursor for C-sp3 rich compounds is not prominently featured in the literature, related dioxaborinane systems are known to participate in reactions such as Suzuki-Miyaura cross-coupling, which can be adapted to form C(sp3)-C(sp3) bonds. The development of methodologies that utilize dioxaborinanes for the stereocontrolled synthesis of C-sp3 rich fragments remains an active area of research. rsc.orgnih.govnih.gov

Application in Natural Product Synthesis

The total synthesis of natural products often requires the development of novel synthetic strategies and the use of specialized building blocks to construct complex stereochemical arrays. nih.govnih.govkfupm.edu.sa Boron-containing reagents have found utility in natural product synthesis due to their unique reactivity and functional group tolerance. Although there are no prominent examples in the scientific literature of this compound being directly employed in the total synthesis of a natural product, the broader class of dioxaborinanes holds potential as intermediates for the introduction of specific fragments or for directing stereoselective reactions within a complex synthetic route.

Catalysis and Lewis Acid Applications

The electron-deficient nature of the boron atom in dioxaborinanes imparts Lewis acidic character, which can be harnessed in catalysis.

Boron as a Lewis Acid in Organic Transformations

Trivalent boron compounds are classic examples of Lewis acids, a characteristic attributed to the electron-deficient nature of the boron atom. ucsd.edu This inherent Lewis acidity allows them to act as catalysts in a multitude of organic reactions by activating substrates. ucsd.edu While extensive research has focused on triarylboranes and boronic acids, the Lewis acidity of dioxaborinane systems is also a critical aspect of their reactivity, particularly in the activation of carbonyls and other Lewis basic functional groups.

The boron atom in a 1,3,2-dioxaborinane ring, such as in this compound, is bonded to two oxygen atoms, which are themselves electron-withdrawing. This electronic arrangement modulates the Lewis acidity of the boron center. Research has shown that the coordination of a Lewis acid to one of the oxygen atoms of a dioxaborolane, a related five-membered ring system, can enhance the electrophilicity of the boron atom, thereby activating the boronate for further reaction. nih.gov This principle of electrophilic activation is translatable to the six-membered dioxaborinane ring system.

In the context of organic transformations, this Lewis acidity can be harnessed to catalyze reactions such as the Diels-Alder cycloaddition. Quantum chemical studies on related oxazaborolidine systems, activated by a stronger Lewis acid like aluminum bromide, have demonstrated that the catalytic activity primarily originates from the boron-containing framework. nih.govresearchgate.net The external Lewis acid serves to enhance the inherent Lewis acidity of the boron center, enabling it to effectively coordinate with and activate the dienophile. nih.govresearchgate.net This cooperative activation facilitates the cycloaddition by lowering the energy barrier of the reaction. mdpi.com

Furthermore, chiral 1,3,2-dioxaborolanes, synthesized from natural products, have been successfully employed as chiral auxiliaries in the asymmetric reduction of prochiral ketones. acgpubs.org In these reactions, the dioxaborolane moiety plays a crucial role in creating a chiral environment that directs the stereochemical outcome of the hydride transfer, leading to high enantioselectivities. acgpubs.org This application underscores the importance of the dioxaborinane framework in orchestrating stereoselective transformations, a process that is intimately linked to the Lewis acidic nature of the boron center and its interaction with the reactants.

Material Science Applications of Dioxaborinane Derivatives

The rigid and geometrically well-defined structure of the 1,3,2-dioxaborinane ring makes it an attractive building block for the construction of novel materials with specific physical properties. A significant area of application for these derivatives is in the field of liquid crystals.

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. mdpi.com The molecular ordering of liquid crystals can be influenced by external stimuli, making them invaluable in display technologies and other optoelectronic devices. wikipedia.org The incorporation of a 1,3,2-dioxaborinane ring into the core structure of a molecule can induce or enhance liquid crystalline behavior.

Research has demonstrated that 2-phenyl-1,3,2-dioxaborinane (B1583947) derivatives can form stable nematic and/or smectic mesophases. nih.gov These phases are characterized by the orientational order of the molecules. ucsd.edu The thermal stability and mesomorphic range of these liquid crystalline materials are influenced by the nature of the substituents on the phenyl ring and the alkyl chains attached to the dioxaborinane core. tandfonline.com For instance, the introduction of terminal and lateral substituents can significantly affect the phase transition temperatures and the stability of the smectic A phase. tandfonline.com

The following interactive data table summarizes the mesomorphic ranges of a series of 2-(4'-substituted phenyl)-5-alkyl-1,3,2-dioxaborinane derivatives, illustrating the influence of molecular structure on their liquid crystalline properties.

| Compound | R1 | R2 | Mesomorphic Range (°C) | Phase Transitions |

|---|---|---|---|---|

| 2a | n-C4H9O | n-C5H11 | 57.2 - 61.5 | Cryst → N → Iso |

| 2b | CH3 | n-C8H17 | (57.2) - 64.9 | Cryst → (SmA) → N → Iso |

| - | n-C5H11O | n-C3H7 | 67 - 97 | Cryst → N → Iso |

| - | n-C6H13O | n-C3H7 | 65 - 105 | Cryst → N → Iso |

| - | n-C7H15O | n-C3H7 | 68 - 108 | Cryst → N → Iso |

Data sourced from K. Seto, S. Takahashi, and T. Tahara, Molecular Crystals and Liquid Crystals Letters, 1986, 2, 197-201. nih.gov Values in parentheses indicate a monotropic transition.

Strategic Integration in Multi-Step Synthetic Sequences

The utility of this compound and its analogs extends to their strategic incorporation into multi-step synthetic sequences, where they can serve as protecting groups or key intermediates that facilitate complex bond formations.

A primary application of the 1,3,2-dioxaborinane system is as a protecting group for 1,3-diols. researchgate.net The formation of a cyclic boronate ester from a diol is a common strategy to mask the hydroxyl groups, preventing them from undergoing unwanted reactions while other transformations are carried out on the molecule. nih.gov The stability of the dioxaborinane ring under various reaction conditions, coupled with its facile and selective removal, makes it an effective protecting group in the total synthesis of complex natural products. nih.govresearchgate.net

Furthermore, aryl- and vinyl-substituted dioxaborinanes are valuable intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov These reactions are fundamental for the construction of carbon-carbon bonds in the synthesis of pharmaceuticals and other complex organic molecules. The dioxaborinane moiety serves as a stable and easily handled precursor to the active boronic acid species required for the catalytic cycle. The use of such boronate esters can offer advantages in terms of stability and purification compared to the corresponding free boronic acids. nih.gov

In the realm of asymmetric synthesis, chiral dioxaborolanes, and by extension, chiral dioxaborinanes, can be employed as chiral auxiliaries. wikipedia.orgresearchgate.netsigmaaldrich.comyoutube.com A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. The rigid, cyclic structure of the dioxaborinane, when derived from a chiral diol, can effectively bias the approach of reagents, leading to the formation of one enantiomer or diastereomer in preference to others. This strategy is a cornerstone of modern asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. researchgate.netresearchgate.net

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Dioxaborinane Scaffolds

The development of new synthetic methods for creating dioxaborinane scaffolds is crucial for expanding their availability and application. Traditional methods often have limitations, prompting chemists to explore more robust and versatile strategies. A significant area of research is the design of "privileged structures," which are molecular frameworks that can interact with multiple biological targets, as a basis for creating new dioxaborinane derivatives.

One of the most promising recent advancements is the synthesis of silyl-protected dioxaborinanes. rsc.orgbath.ac.uk This method offers a practical alternative for creating stable, storable boron reagents that demonstrate high reactivity in key chemical transformations like the Suzuki cross-coupling reaction. rsc.orgbath.ac.uk These silyl-protected variants are noted for their stability on the bench-top for several months without observable decomposition. bath.ac.uk

Key features of this methodology include:

Enhanced Stability: The silyl (B83357) protecting group confers significant stability to the dioxaborinane ring, allowing for easier handling and purification, including silica (B1680970) gel column chromatography. bath.ac.uk

Broad Substrate Scope: The synthesis is applicable to a wide range of aryl boronic acids, including those with sterically demanding substituents. bath.ac.uk

Procedural Simplicity: The general procedure involves a straightforward reaction between a boronic acid and a silyl-diol, providing the desired protected boron species. bath.ac.uk

Researchers are actively investigating various protecting groups and reaction conditions to optimize the synthesis of these scaffolds for diverse applications in medicinal chemistry and materials science.

| Methodology | Key Features | Potential Advantages | Reference |

| Silyl-Protection | Use of a trimethylsilyl (B98337) (TMS) protecting group on the diol backbone. | Bench-stable, compatible with chromatography, high yields in cross-coupling. | rsc.orgbath.ac.uk |

| Privileged Scaffolds | Design based on recurring molecular frameworks in bioactive molecules. | Increased hit rates for biological targets, enhanced drug-like properties. | unife.itresearchgate.net |

| Domino Reactions | Multi-step reactions in a single pot, such as Sonogashira coupling followed by aminopalladation. | Increased efficiency, reduced waste, rapid access to complex functionalized molecules. | organic-chemistry.org |

Exploration of Undiscovered Reactivity Modes

While the Suzuki cross-coupling reaction is a well-established application for dioxaborinane compounds, researchers are exploring their potential in other chemical transformations. bath.ac.uk The unique electronic and structural properties of the boron center in 2-(2-phenylpropyl)-1,3,2-dioxaborinane suggest that novel reactivity patterns are waiting to be discovered.

A key area of investigation stems from the observation that silyl-protected dioxaborinanes may operate via a "slow-release" mechanism. bath.ac.uk In this proposed mode, the boronic acid is gradually released under reaction conditions, which can suppress the formation of common side-products and improve reaction efficiency. bath.ac.uk This controlled release differentiates it from other boronic acid derivatives and opens avenues for its use in reactions requiring careful modulation of reagent concentration.

Further investigations are underway to determine the precise mechanism, with one possibility being that the trimethylsilyl group is removed under basic conditions to form a triol borate (B1201080), a known active species in the catalytic cycle. bath.ac.uk Understanding these mechanistic nuances is critical for unlocking new applications and designing next-generation boron reagents.

| Proposed Reactivity Mode | Description | Potential Implications | Reference |

| Slow-Release Mechanism | Gradual hydrolysis of the protected species to the free boronic acid during the reaction. | Suppression of competing side-reactions; improved yields and selectivity. | bath.ac.uk |

| Triol Borate Formation | In-situ generation of a highly reactive triol borate species under basic conditions. | Active participation in the transmetallation step of cross-coupling reactions. | bath.ac.uk |

| C-H Activation | Use as a directing group to facilitate the functionalization of adjacent C-H bonds. | Development of novel, atom-economical synthetic methodologies. | bath.ac.uk |

Development of Sustainable and Green Chemistry Approaches in Boron Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic processes, and boron chemistry is no exception. Research is focused on developing more environmentally benign methods for synthesizing and utilizing boron compounds like this compound.

Boron itself is being explored as a more sustainable alternative to traditional heavy metal catalysts, which are often toxic and expensive. acs.org By leveraging the unique properties of main-group elements like boron, chemists aim to reduce energy consumption and chemical waste in catalytic processes. acs.org

Specific green chemistry strategies being applied to boron chemistry include:

Use of Green Solvents: Employing environmentally friendly solvents, such as ethanol, which is less toxic and more biodegradable than many conventional organic solvents. nih.gov

Multicomponent Reactions (MCRs): Designing reactions where three or more reactants combine in a single step to form the final product. MCRs are highly atom-economical and reduce the need for intermediate purification steps, minimizing waste. nih.gov

Renewable Energy Sources: Exploring the use of electrochemical methods powered by renewable energy to drive boron-based reactions, such as reducing borane (B79455) precursors. acs.org This approach is critical for developing truly green and scalable solutions for industrial applications. acs.org

Biodegradability: Leveraging the fact that many organoboron compounds ultimately degrade to boric acid, an eco-friendly substance. nih.gov

These efforts are part of a broader movement to position boron at the forefront of sustainable technology, with applications in energy storage, organic electronics, and sustainable agriculture. acs.orgdergipark.org.tr

Expansion of Catalytic Applications

The utility of dioxaborinanes in palladium-catalyzed cross-coupling reactions is well-documented, but the scope of their catalytic applications is expanding. rsc.orgbath.ac.uk Researchers are exploring the use of these boron compounds in a wider range of catalytic systems to forge new chemical bonds with high efficiency and selectivity.

One emerging area is the use of boron-containing scaffolds in cooperative catalysis. For instance, recent studies have demonstrated the use of palladium/norbornene (Pd/NBE) cooperative catalysis for the C-H functionalization of 1,2-azaborines, which are heterocyclic analogues of benzene (B151609) containing boron and nitrogen. nih.gov This methodology allows for the rapid and modular synthesis of complex, multi-substituted boron heterocycles that are otherwise difficult to access. nih.gov While not directly involving dioxaborinanes, this work highlights the potential for developing new catalytic transformations centered on the reactivity of the C–B bond.

Future research will likely focus on:

Asymmetric Catalysis: Designing chiral dioxaborinane ligands for use in enantioselective transformations.

Photoredox Catalysis: Investigating the potential for dioxaborinanes to participate in light-driven reactions, offering new pathways for bond formation under mild conditions.

Main-Group Catalysis: Developing catalytic systems that use boron compounds not just as reagents but as the primary catalysts, replacing precious metals. acs.org

These advancements could lead to the discovery of novel boron-based catalysts that are not only powerful but also more sustainable. acs.org

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of boronic acids and their derivatives, including dioxaborinanes, is being revolutionized by the adoption of flow chemistry and automated platforms. organic-chemistry.orgnih.govnih.gov Continuous flow technology offers numerous advantages over traditional batch processing, particularly for reactions involving sensitive or highly reactive intermediates like organolithium species, which are often used in boronic acid synthesis. organic-chemistry.orgacs.org

The benefits of integrating flow chemistry into the synthesis of compounds like this compound include:

Precise Reaction Control: Flow reactors allow for exact control over parameters such as temperature, pressure, and residence time, leading to higher yields and purity. organic-chemistry.org

Enhanced Safety: The small reaction volumes within a flow system mitigate the risks associated with highly exothermic or hazardous reactions. acs.org

Rapid Synthesis and High Throughput: Reactions can be performed on a timescale of seconds to minutes, with the potential for remarkable throughput (e.g., 60 g/h), making the process highly scalable. organic-chemistry.orgnih.gov

Suppression of Side Reactions: Efficient mixing and precise temperature control in flow reactors can suppress unwanted side reactions, such as protonation and butylation, which are common in batch syntheses of boronic acids. nih.gov

This technology is suitable for both small-scale synthesis in medicinal chemistry and larger-scale production for early development studies, streamlining the path from discovery to application. organic-chemistry.org The combination of flow chemistry with other enabling technologies, such as automated optimization algorithms and real-time analytics, promises to further accelerate the development of novel dioxaborinane compounds. acs.org

| Technology | Key Advantages for Boron Chemistry | Impact on Synthesis | Reference |

| Flow Chemistry | Precise temperature control, rapid mixing, safe handling of reactive intermediates. | Higher yields, improved purity, suppression of side reactions, remarkable throughput. | organic-chemistry.orgnih.govnih.gov |

| Automated Platforms | High-throughput screening of reaction conditions, data-driven optimization. | Accelerated discovery of optimal synthetic routes, reduced development time. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.